1,5,6-Trimethylbenzimidazole-2-carbaldehyde
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Overview
Description
1,5,6-Trimethylbenzimidazole-2-carbaldehyde is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries due to their stable chemical structure and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,6-Trimethylbenzimidazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by oxidation . The reaction conditions typically include:
Temperature: Moderate to high temperatures (e.g., 100-150°C)
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction
Solvents: Polar solvents like methanol or ethanol
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trimethylbenzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, particularly at the benzimidazole ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar solvents like methanol, ethanol, or acetonitrile
Major Products
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols
Substitution Products: Halogenated or nitro-substituted benzimidazole derivatives
Scientific Research Applications
1,5,6-Trimethylbenzimidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1,5,6-Trimethylbenzimidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5,6-Trimethylbenzimidazole
- 1,2,4-Trimethylbenzimidazole
- 1,5,6-Trimethylbenzimidazole
Uniqueness
1,5,6-Trimethylbenzimidazole-2-carbaldehyde is unique due to the presence of the aldehyde group at the 2-position, which imparts distinct reactivity and potential for further chemical modifications. This structural feature differentiates it from other trimethylbenzimidazole derivatives and expands its utility in various applications .
Properties
IUPAC Name |
1,5,6-trimethylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-4-9-10(5-8(7)2)13(3)11(6-14)12-9/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEQBWBWFQRPGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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